N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide

Kinase inhibitor design Structure-activity relationship Hydrophobic binding pocket

Why this compound? Its N-(9H-fluoren-2-yl) substituent introduces a uniquely large, planar, hydrophobic surface (~13 aromatic carbons) unavailable in generic phenyl or benzyl pyridazine analogs. This rigid fluorenyl group directly alters kinase ATP-binding pocket complementarity and selectivity—confounding biological readouts are likely with smaller-substituent replacements. Morpholine at C6 enhances solubility (XLogP3 2.7; TPSA 67.4 Ų). Ideal as an ALK/FLT3/c-KIT SAR probe for broad-panel kinase profiling. Lipinski-compliant (MW 372.4; 1 HBD; 3 rotatable bonds). Do not substitute.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 1396785-32-2
Cat. No. B2459023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide
CAS1396785-32-2
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
InChIInChI=1S/C22H20N4O2/c27-22(20-7-8-21(25-24-20)26-9-11-28-12-10-26)23-17-5-6-19-16(14-17)13-15-3-1-2-4-18(15)19/h1-8,14H,9-13H2,(H,23,27)
InChIKeyLWUVMFUVFAJMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9H-Fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide (CAS 1396785-32-2): Sourcing Guide for a Differentiated Kinase Scaffold


N-(9H-Fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide is a synthetic heterocyclic compound belonging to the substituted pyridazine-3-carboxamide class. It features a fluorenyl aromatic group linked via an amide bond to a pyridazine core substituted at the 6-position with a morpholine ring (molecular formula C22H20N4O2, molecular weight 372.4 g/mol) [1]. The compound is structurally positioned within a patent-protected family of pyridazine carboxamides disclosed as inhibitors of protein kinases, particularly relevant to oncology and inflammatory disease research [2]. Its computed drug-likeness parameters — XLogP3 of 2.7, topological polar surface area of 67.4 Ų, a single hydrogen bond donor, and 3 rotatable bonds — place it within favorable oral bioavailability space (Lipinski rule-compliant) [1].

Why N-(9H-Fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide Cannot Be Casually Replaced by Generic Pyridazine Carboxamide Analogs


The N-(9H-fluoren-2-yl) substituent is not a trivial structural variation; the fluorenyl moiety introduces a substantially larger, rigid, planar hydrophobic surface (three fused rings, ca. 13 heavy atoms in the aryl group) compared to simple phenyl, substituted phenyl, or benzyl analogs commonly found in generic 6-morpholinopyridazine-3-carboxamide screening libraries [1]. This structural feature is predicted to alter ATP-binding pocket complementarity, kinase selectivity profiles, and physicochemical properties (e.g., logP, solubility) in ways that cannot be replicated by smaller aryl substituents [2]. Procurement of an incorrect analog risks confounding biological readouts and losing the specific binding-mode advantages engineered into the fluorenyl-bearing scaffold.

Quantitative Differentiation Evidence for N-(9H-Fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide vs. Closest Analogs


Hydrophobic Surface Area and Aromatic Bulk: Fluorenyl vs. 4-Methoxyphenyl Substituent

The N-(9H-fluoren-2-yl) group contributes approximately 13 aromatic carbon atoms and a rigid tricyclic planar architecture, compared to approximately 6 aromatic carbons for a 4-methoxyphenyl analog such as N-(4-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide. This 2.2-fold increase in aryl carbon count and the larger Connolly solvent-excluded volume of the fluorenyl group are predicted to enhance van der Waals contacts within deep hydrophobic kinase pockets (e.g., the DFG-out allosteric back pocket of FLT3 or the hydrophobic specificity pocket of IRAK4) [1]. While direct head-to-head biochemical comparison data for this specific compound are not publicly available, the patent literature encompassing this scaffold explicitly teaches that variations in the aryl/heteroarylalkyl R1 substituent (which includes the fluorenylmethyl-type group) modulate kinase inhibitory potency and selectivity [2].

Kinase inhibitor design Structure-activity relationship Hydrophobic binding pocket

6-Position Heterocycle Comparison: Morpholine vs. Pyrrolidine vs. Pyrazole in Fluorenyl-Pyridazine Carboxamides

The 6-morpholine substituent in the target compound provides a balanced combination of hydrogen bond acceptor capability (ether oxygen) and moderate basicity (pKa of conjugate acid ~8.4 for N-alkylmorpholine), which is distinct from the 6-pyrrolidin-1-yl analog (higher basicity, pKa ~11) or the 6-(1H-pyrazol-1-yl) analog (poorer aqueous solubility) [1]. The morpholine oxygen offers an additional hydrogen bond acceptor not present in pyrrolidine, potentially enabling distinct interactions with kinase hinge regions or solvent-exposed residues. Computed logP (XLogP3 = 2.7) for the target compound [2] suggests a favorable balance between membrane permeability and aqueous solubility, whereas the pyrrolidine analog is expected to have a higher logD at physiological pH due to its increased lipophilicity when uncharged, and the pyrazole analog is predicted to have lower aqueous solubility due to increased aromatic character.

Solubility optimization Kinase inhibitor Morpholine pharmacophore

Patent-Disclosed Kinase Inhibition Scope: ALK and Class III RTK Family Targeting Relative to Undefined General Pyridazine Carboxamides

The patent family encompassing the substituted pyridazine carboxamide scaffold (including N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide as a genus member) explicitly claims inhibitory activity against protein kinases, with particular emphasis on ALK (anaplastic lymphoma kinase) and class III receptor tyrosine kinases including FLT3, c-KIT, PDGFRα/β, and CSF-1R [1]. The patent specification states that compounds of the invention exhibit unexpected drug properties as inhibitors of these kinases [2]. While individual IC50 or Ki values for the specific fluorenyl-morpholino compound are not publicly disclosed, the structural assignment to this patent family distinguishes it from generic pyridazine carboxamides that lack the specific substitution pattern required for kinase inhibition claims.

Anaplastic lymphoma kinase FLT3 Receptor tyrosine kinase Kinase inhibitor patent

Recommended Application Scenarios for N-(9H-Fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide Based on Differentiation Evidence


Kinase Selectivity Profiling Studies Requiring a Fluorenyl-Pyridazine Scaffold with Favorable Solubility

Researchers conducting broad-panel kinase selectivity profiling (e.g., against a panel of 400+ kinases) can utilize this compound as a representative fluorenyl-morpholinopyridazine probe. Its computed physicochemical properties (XLogP3 = 2.7, TPSA = 67.4 Ų) indicate adequate aqueous solubility for biochemical assay conditions without the use of high DMSO concentrations that could interfere with kinase activity [1]. The morpholine substituent provides a solubility advantage over pyrrolidine or pyrazole analogs at the 6-position, based on class-level pKa and logP trends [2].

Structure-Activity Relationship (SAR) Studies Exploring N-Aryl Hydrophobic Bulk in Kinase Inhibitors

This compound serves as a critical SAR tool compound for probing the effect of large, rigid, planar N-aryl substituents on kinase binding. The fluorenyl group (~13 aromatic carbons) can be directly compared with smaller aryl analogs to map the steric and hydrophobic tolerance of kinase ATP-binding pockets [1]. Such studies are essential for understanding selectivity determinants within the class III RTK family (FLT3, c-KIT, PDGFR) as disclosed in the patent family .

In Vitro Oncology Models Targeting ALK-Driven or FLT3-Mutant Cell Lines

Given the patent-disclosed activity against ALK and FLT3 kinases [1], researchers may deploy this compound in cell viability assays using ALK-fusion-driven (e.g., NPM-ALK) or FLT3-ITD-mutant leukemia cell lines. The compound's structural features — particularly the fluorenyl group and 6-morpholine substitution — align with the pharmacophoric requirements outlined in the patent for kinase inhibition, making it a suitable candidate for phenotypic screening in these oncology models [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point for Kinase Inhibitor Programs

The compound can serve as a lead-like starting point (MW 372.4, Lipinski-compliant) for medicinal chemistry optimization programs targeting kinases within the ALK/FLT3/c-KIT spectrum [1]. The morpholine and fluorenyl groups each represent independently modifiable vectors for further SAR exploration: the morpholine can be replaced to tune solubility and basicity, while the fluorenyl group can be substituted to modulate hydrophobic pocket complementarity [2].

Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-6-morpholinopyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.